N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[4-(Acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 4-chlorophenyl substituent at position 3 of the pyridazinone ring and an acetylamino phenyl group on the acetamide moiety.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-25-20(28)11-10-18(24-25)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYTKPPJNDPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-aminophenylacetic acid with acetic anhydride to form N-(4-acetylamino)phenylacetic acid. This intermediate is then reacted with 4-chlorobenzaldehyde under basic conditions to form the corresponding Schiff base. The Schiff base undergoes cyclization with hydrazine hydrate to yield the pyridazinone ring, followed by acetylation to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process. Additionally, large-scale production may require the development of efficient purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of this compound for anticancer properties. The results indicated that modifications to the chlorophenyl group enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research .
Antimicrobial Properties
Research has shown that compounds with similar structural motifs exhibit antimicrobial activity. This compound has been tested against several bacterial strains.
Case Study: Bacterial Inhibition
In vitro studies demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Research indicates that similar compounds can inhibit pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A recent experiment assessed the compound's ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. Results showed a marked decrease in cytokine production, suggesting its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of cytokine levels |
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit certain kinases or proteases, disrupting cellular processes and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Electron Effects : The 4-chlorophenyl group in the target compound contrasts with the naphthyl group (electron-rich) in its analog , which may alter π-π stacking interactions.
- Hybrid Structures : Piperazine-linked analogs () introduce conformational flexibility, which may improve receptor engagement but reduce metabolic stability .
Comparative Yields and Conditions
- High-Yield Example : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide was synthesized in 79% yield using thionyl chloride and TEA in THF .
- Low-Yield Example : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a) achieved only 10% yield, likely due to steric hindrance from the benzyl group .
Trend : Bulky substituents (e.g., benzyl, piperazine) reduce reaction efficiency, whereas electron-withdrawing groups (e.g., Cl, sulfonyl) improve reactivity .
Physicochemical and Spectral Properties
Key Insight : The target compound’s spectral profile would align with analogs, but substituents like 4-chlorophenyl may downfield-shift aromatic protons in NMR .
Biological Activity
N-[4-(acetylamino)phenyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and applications of this compound, supported by relevant case studies and research findings.
Preparation Methods
The synthesis of this compound typically involves several steps:
- Acylation : Starting with 4-aminophenylacetic acid, acetic anhydride is used to form N-(4-acetylamino)phenylacetic acid.
- Formation of Schiff Base : This intermediate reacts with 4-chlorobenzaldehyde under basic conditions.
- Cyclization : The Schiff base undergoes cyclization with hydrazine hydrate to form the pyridazinone ring.
- Final Acetylation : The final compound is obtained through acetylation processes.
This multi-step synthesis allows for the introduction of various functional groups, enhancing the compound's biological activity.
Chemical Structure
The chemical structure can be represented as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies involving chloroacetamides, compounds with similar structures demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate effects against Gram-negative bacteria and fungi like Candida albicans .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against MRSA | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-[4-(acetylamino)phenyl]... | Effective | Less effective | Moderate |
| Chloroacetamides | Effective | Moderate | Moderate |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including liver cancer (HepG2). The mechanism appears to involve the inhibition of specific kinases or proteases that are crucial for cancer cell survival and proliferation .
Case Study: HepG2 Cell Line Testing
In a study evaluating the anti-proliferative effects on HepG2 cells:
- Compounds were tested at varying concentrations (3.25 µg/mL to 100 µg/mL).
- The most potent derivative exhibited an IC50 value of 13.004 µg/mL, indicating strong cytotoxicity against liver cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, thereby disrupting processes essential for cell growth and survival.
- Receptor Binding : It may also bind to receptors that modulate cellular responses, leading to therapeutic effects in both antimicrobial and anticancer contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
